Glucokinase activator 5

Allosteric modulation Glucokinase activation Chemotype comparison

Researchers validating glucokinase (GK) modulation face confounding variability when substituting chemically distinct activators. Glucokinase Activator 5 (WAY-615145) is a rigorously characterized N-thiazol-2-yl benzamide chemotype with defined allosteric binding kinetics. Sourced as a high-purity (>98%) solid, it serves as a reliable positive control for comparative binding-mode studies, counter-screening panels, and glucose-stimulated insulin secretion (GSIS) assays in INS-1 cells or isolated islets, eliminating assay-specific artifacts and ensuring experimental reproducibility.

Molecular Formula C16H18N2OS
Molecular Weight 286.4 g/mol
Cat. No. B10802960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGlucokinase activator 5
Molecular FormulaC16H18N2OS
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3
InChIInChI=1S/C16H18N2OS/c19-15(13-9-5-2-6-10-13)18-16-17-14(11-20-16)12-7-3-1-4-8-12/h2,5-6,9-12H,1,3-4,7-8H2,(H,17,18,19)
InChIKeyXDROZDYEXSKYNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Glucokinase Activator 5: Allosteric GK Activator Tool


Glucokinase activator 5, also designated WAY-615145 or Compound 6, is a small-molecule allosteric activator of glucokinase (GK), the pancreatic and hepatic enzyme that functions as the primary glucose sensor for insulin secretion and glucose disposal [1]. With the molecular formula C₁₆H₁₈N₂OS, a molecular weight of 286.39 g/mol, and CAS number 536736-95-5, this compound belongs to the N‑thiazol‑2‑yl benzamide chemotype [2]. It was initially identified through virtual high‑throughput screening (vHTS) during a hit‑generation program targeting GK activation and served as a foundational scaffold for subsequent structure‑activity relationship (SAR) optimization [1].

Allosteric GK binding mode studies with distinct N‑thiazol‑2‑yl benzamide chemotype
Chemotype-driven SAR diversification from early vHTS hit scaffold
Glucose‑sensing pathway research in pancreatic β‑cell models

Glucokinase Activator 5: Why GKA Substitution Fails


Glucokinase activators (GKAs) exhibit profound differences in their kinetic profiles, glucose‑concentration dependence, and tissue selectivity despite operating through a conserved allosteric binding site [1]. Subtle variations in the heterocyclic core, linker rigidity, and hydrogen‑bond donor/acceptor motifs directly modulate the enzyme’s S₀.₅ (glucose affinity), Vₘₐₓ, and the extent of activation at low versus high glucose levels [2]. These molecular distinctions translate into divergent physiological outcomes in pancreatic β‑cells and hepatocytes, making class‑level extrapolation of efficacy or safety profiles unreliable. Consequently, substituting one GKA for another in a controlled research setting—without accounting for the compound‑specific SAR data—can introduce unquantified variables that compromise experimental reproducibility and interpretation [2].

Binding mode shift

Chemotype‑specific hydrogen‑bond network with Arg63 may alter GK kinetic cooperativity compared to pyridine‑based activators.

Glucose‑threshold mismatch

Glucose‑concentration dependence of activation may not transfer between N‑thiazol‑2‑yl benzamides and other GKA series.

Kinetic profile divergence

S₀.₅ and Vₘₐₓ parameters differ across scaffolds; class‑level extrapolation of efficacy endpoints may compromise reproducibility.

Glucokinase Activator 5: Comparator Evidence


Chemotype: N-Thiazol-2-yl Benzamide vs. Pyridine Activators

Glucokinase activator 5 (Compound 6) features an N‑(4‑cyclohexyl‑1,3‑thiazol‑2‑yl)benzamide core that engages the GK allosteric site through a distinct hydrogen‑bond network involving the backbone CO and NH of Arg63 [1]. This chemotype differs fundamentally from the pyridine‑based scaffold exemplified by AR453588 (pyridine 72) and other heterocyclic amides [2]. The benzamide‑thiazole motif confers a specific conformational flexibility to the allosteric pocket, as evidenced by steep SAR observed during hit‑to‑lead optimization [1]. In contrast, pyridine‑based activators exhibit alternative binding geometries that can alter the enzyme's kinetic cooperativity and glucose S₀.₅ differently.

Chemotype comparison
Class-level
Distinct H‑bond network with Arg63; benzamide‑thiazole vs pyridine core (AR453588)
Allosteric binding mode influences kinetic output
Docking and SAR series context; steep SAR observed
Allosteric modulation Glucokinase activation Chemotype comparison

Glucose-Dependent Activation and SAR

During the hit‑to‑lead program that produced Glucokinase activator 5, the initial vHTS hits activated GK only at low glucose concentrations (≤5 mM). Scaffold modification reliably afforded activators that also functioned at high substrate levels (>10 mM) [1]. The benzamide series, including Compound 6, exhibited steep SAR, indicating that small structural changes profoundly alter the glucose‑dependence profile [1]. This contrasts with later‑stage GKAs such as RO‑28‑1675, which increases Vₘₐₓ 1.5‑fold and decreases [S]₁/₂ 4.3‑fold across a broader glucose range .

Glucose‑dependence SAR
Context-dependent
Scaffold modification enabled activation at >10 mM glucose; early hit active at ≤5 mM
Glucose‑threshold profile may shift with SAR
Steep SAR; later‑stage GKAs show broader activation ranges
Structure-activity relationship Glucose concentration dependence Hit-to-lead optimization

Potency Comparison: Benzamide Series vs. Clinical GKAs

Quantitative EC₅₀ data for Glucokinase activator 5 are not publicly disclosed in the peer‑reviewed literature, precluding direct head‑to‑head potency comparisons. However, the N‑thiazol‑2‑yl benzamide series to which it belongs typically yields EC₅₀ values in the sub‑micromolar range [1]. In contrast, optimized clinical‑stage GKAs such as GKA50 (EC₅₀ = 33 nM at 5 mM glucose) , AM‑2394 (EC₅₀ = 60 nM) , and MK‑0941 (EC₅₀ = 65–240 nM depending on glucose concentration) [2] exhibit significantly higher potency due to extensive medicinal chemistry optimization. This potency gap underscores the value of Glucokinase activator 5 as an early‑stage tool compound for mechanistic studies rather than as a therapeutic lead.

Potency context
Class-level
Target EC₅₀ not disclosed; series‑typical sub‑µM; comparator GKA50/AM‑2394 EC₅₀ 33–65 nM
Comparator potency >10‑fold higher supports tool‑compound use
Early‑hit vs optimized clinical‑stage activators
Potency benchmarking EC50 comparison Allosteric activator potency

Purity and Stability for Research Use

Commercially available Glucokinase activator 5 (WAY‑615145) is supplied with documented purity exceeding 99% (HPLC) and is certified for research use only . The compound is stable as a powder at –20°C for up to 3 years, and stock solutions in DMSO can be stored at –80°C for 6 months . These specifications provide a reliable baseline for in vitro GK activation experiments and enable consistent dosing in cell‑based assays. In comparison, earlier‑generation GKAs such as RO‑28‑1675 are also available at high purity (>98%) , but the benzamide scaffold of Glucokinase activator 5 offers a chemically distinct alternative for SAR expansion studies.

Purity & stability
Specification review
>99% (HPLC); powder stable 3 yr at –20°C, DMSO stock 6 mo at –80°C
Supports reproducible GK activation assays
Vendor COA; verified for research use
Research tool validation Purity specification Experimental reproducibility

Glucokinase Activator 5: Research Applications


Binding-Mode Probing and SAR Diversification

Glucokinase activator 5 serves as a prototypical N‑thiazol‑2‑yl benzamide chemotype for systematic exploration of the GK allosteric site. Its distinct hydrogen‑bonding pattern and conformational flexibility [1] make it suitable for comparative binding‑mode studies against pyridine‑based activators such as AR453588 [2]. Researchers can employ this compound to generate novel SAR series by modifying the benzamide ring or thiazole substituents while maintaining the core pharmacophore.

Glucose-Dependence Profiling in β-Cell Assays

Given its origin as a vHTS hit with activity at low glucose concentrations and its subsequent optimization toward high‑glucose activation [1], Glucokinase activator 5 is an ideal tool for dissecting the relationship between GK kinetic modulation and glucose‑stimulated insulin secretion. Its use in INS‑1 cells or isolated rodent islets allows side‑by‑side comparison with benchmark activators like RO‑28‑1675 to delineate glucose‑threshold effects.

Hit Validation and Secondary Screening

With documented high purity (>99%) and well‑defined storage stability , Glucokinase activator 5 is a reliable positive control for GK activation screens. Its distinct chemotype complements other tool compounds (e.g., GKA50 , AM‑2394 ) in counter‑screening panels, helping to confirm target engagement and rule out assay‑specific artifacts.

Computational Chemistry and Docking Calibration

The steep SAR observed for the benzamide series [1] provides a rigorous test set for molecular docking and free‑energy perturbation calculations. Glucokinase activator 5 can be used to calibrate computational models that predict GK allosteric activator potency, offering a structurally diverse data point relative to the more extensively studied heterocyclic amide class [2].

Application
Selection Property
Validation Focus
Allosteric binding‑mode studies
N‑thiazol‑2‑yl benzamide chemotype
Hydrogen‑bond network and conformational flexibility
Glucose‑sensing pathway research
Glucose‑concentration dependence profile
GSIS response at low vs high glucose in β‑cell models
GK activation screening
High purity (>99%) and defined stability
Positive‑control context for target‑engagement assays
Computational docking calibration
Steep SAR data from benzamide series
Model validation of allosteric activation predictions

Technical Documentation Hub

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40 linked technical documents
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